2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine
Description
Properties
IUPAC Name |
2-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c20-19(21)12-4-1-2-5-13(12)24(22,23)18-10-8-17(9-11-18)14-15-6-3-7-16-14/h1-7H,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETXFMSHLNWMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution (SNAr) with Piperazine
A widely adopted strategy involves a two-step process:
- Formation of the piperazino-pyrimidine intermediate via SNAr.
- Sulfonylation of the pirimidine-bound piperazine with 2-nitrobenzenesulfonyl chloride.
Step 1: Synthesis of 2-Piperazino-pyrimidine
Method A (Patent CN104803923A):
- Reactants: 2-Chloropyrimidine and piperazine.
- Conditions:
- Solvent: Water.
- Base: Na₂CO₃ (0.73 mol/L).
- Temperature: 25°C.
- Yield: 93.1% (after recrystallization).
- Procedure: Piperazine and 2-chloropyrimidine are condensed in aqueous Na₂CO₃. The product is filtered and washed to remove impurities.
- Reactants: 2-Methylsulfanyl-pyrimidine and piperazine.
- Conditions:
- Solvent: Ethanol.
- Base: KOH (catalytic).
- Temperature: Reflux.
- Yield: 75–85%.
- Procedure: Displacement of methylsulfanyl group by piperazine under basic conditions.
Step 2: Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
Method C (ACS Med. Chem. Lett.):
- Reactants: 2-Piperazino-pyrimidine and 2-nitrobenzenesulfonyl chloride.
- Conditions:
Comparative Analysis of Methods
| Method | Step 1 Yield (%) | Step 2 Yield (%) | Total Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| A → C | 93.1 | 88 | 82.0 | Aqueous Step 1; high purity | Requires anhydrous conditions for Step 2 |
| B → D | 85 | 92 | 78.2 | Mild conditions; scalable | Lower atom economy due to methylsulfanyl group |
| E | - | - | 78 | One-pot process | Optimization needed for diverse substrates |
Mechanistic Insights
Optimization Strategies
Solvent Selection
Base Impact
Chemical Reactions Analysis
2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine exhibit potent anticancer properties. For instance, derivatives have been studied as inhibitors of the epidermal growth factor receptor (EGFR), particularly in mutated forms associated with various cancers. These compounds demonstrated selective inhibition of mutant EGFR while sparing the wild-type receptor, potentially reducing side effects commonly associated with conventional therapies .
Table 1: Summary of Anticancer Activities
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| This compound | Mutant EGFR | Inhibition of signaling pathways | |
| Similar Pyrimidine Derivatives | c-KIT | Inhibition of kinase activity |
Anti-Infective Properties
The compound's sulfonamide group may contribute to its antimicrobial activity. Similar compounds have shown effectiveness against various pathogens, including bacteria and protozoa. For example, studies on related sulfonamide derivatives indicate their potential as anti-tubercular agents with selective activity against Mycobacterium tuberculosis .
Table 2: Summary of Anti-Infective Activities
| Compound | Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Inhibition of growth | |
| Sulfonamide Derivatives | Leishmania spp. | Nuclease activity |
Case Studies
Several studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Study on EGFR Mutants : A clinical trial involving patients with non-small cell lung cancer demonstrated that compounds targeting mutant EGFR showed improved outcomes compared to standard therapies .
- Antimicrobial Efficacy : A study evaluated the effectiveness of sulfonamide derivatives against resistant strains of Mycobacterium tuberculosis, showing promising results in vitro and in vivo .
Mechanism of Action
The mechanism of action of 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following table compares 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Piperazine/Pyrimidine Core | Key Features |
|---|---|---|---|---|
| This compound | C₁₄H₁₅N₅O₄S | 349.37 | 2-Nitrophenylsulfonyl | Ortho-nitro group, sulfonyl linkage |
| 2-(4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}piperazino)pyrimidine | C₂₂H₂₃N₅O₂S | 421.5 | 4-Methylphenylsulfanyl, 3-nitrobenzyl | Thioether group, bulkier substituents |
| 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine | C₂₃H₂₈N₆O₃S₂ | 494.19 | Methanesulfonyl, morpholine, benzoimidazole | Complex heterocyclic system |
Substituent Effects
- Electron-Withdrawing Groups : The 2-nitrophenylsulfonyl group in the target compound contrasts with simpler sulfonyl groups (e.g., methanesulfonyl in ) or sulfanyl groups (e.g., 4-methylphenylsulfanyl in ). The ortho-nitro substituent may induce steric hindrance and electronic effects distinct from para-nitro analogues .
- Synthetic Accessibility: The target compound is synthesized via condensation of sulfonyl chlorides with aminophenyl intermediates, a method shared with benzenesulfonamide derivatives (). This approach differs from thioether-containing analogues (e.g., ), which require sulfanylating agents.
Physicochemical Properties
- Solubility: The 2-nitrophenylsulfonyl group likely reduces aqueous solubility compared to compounds with non-polar substituents (e.g., methyl groups in ).
Pharmacological Potential
- Piperazino-pyrimidine derivatives with sulfonyl groups (e.g., ) show promise in drug discovery due to their ability to modulate protein-protein interactions. The 2-nitrophenylsulfonyl group may enhance binding affinity in specific enzyme pockets.
- Limitations : The discontinued status of related compounds (e.g., ) suggests challenges in stability or efficacy, highlighting the need for further optimization.
Biological Activity
2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The primary target for this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a critical role in the metabolism of glucocorticoids, which are involved in various physiological processes, including immune response and inflammation regulation. The interaction with this enzyme suggests that the compound may influence the glucocorticoid pathway, potentially leading to significant effects on inflammation and metabolism.
Biological Activities
Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:
- Anticonvulsant Activity : Pyrimidine derivatives have been noted for their anticonvulsant properties. Studies have shown that modifications in the structure can enhance this activity, making them potential candidates for seizure management .
- Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial effects against various pathogens. This activity is often linked to their ability to disrupt microbial cellular processes .
- Anti-inflammatory Effects : The compound's interaction with corticosteroid metabolism suggests potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
- Antitumor Potential : Preliminary studies indicate that pyrimidine derivatives may possess antitumor properties, possibly through mechanisms involving apoptosis induction in cancer cells .
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives:
- Anticonvulsant Evaluation : A study synthesized various pyrimidine derivatives and evaluated their anticonvulsant activity in animal models. Results indicated that specific substitutions enhanced efficacy, with some compounds achieving significant protective effects against induced seizures .
- Antimicrobial Screening : In another study, a series of pyrimidines were tested against a panel of bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
- Anti-inflammatory Research : An investigation into the anti-inflammatory properties of pyrimidines revealed that certain derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .
Data Table: Biological Activities of Pyrimidine Derivatives
Q & A
Q. What are the key synthetic routes for 2-{4-[(2-Nitrophenyl)sulfonyl]piperazino}pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the piperazine-sulfonyl intermediate via nucleophilic substitution using 2-nitrophenylsulfonyl chloride and piperazine derivatives under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .
- Step 2 : Coupling with pyrimidine via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) or microwave-assisted heating to enhance efficiency .
- Critical factors : Temperature control (<100°C to avoid nitro group decomposition), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 for sulfonyl chloride:piperazine) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : H/C NMR confirms piperazine ring connectivity (δ 3.2–3.8 ppm for N-CH₂) and sulfonyl group integration (δ 7.5–8.5 ppm for aromatic protons) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₄H₁₄N₆O₄S: 378.08 g/mol) and detects fragmentation patterns (e.g., loss of NO₂ group at m/z 322) .
- IR : Peaks at 1350 cm⁻¹ (S=O asymmetric stretch) and 1520 cm⁻¹ (NO₂ symmetric stretch) confirm functional groups .
Advanced Research Questions
Q. How does the 2-nitrophenylsulfonyl group influence biological activity compared to other sulfonyl substituents?
- The electron-withdrawing nitro group enhances electrophilicity, improving interactions with enzyme active sites (e.g., kinase ATP-binding pockets). Comparative studies show 2-nitrophenyl derivatives exhibit 2–3× higher IC₅₀ values than 4-methylsulfonyl analogs in kinase inhibition assays .
- Steric effects : The ortho-nitro configuration reduces rotational freedom, potentially increasing target selectivity but lowering solubility (logP ~2.8 vs. 1.9 for para-substituted analogs) .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate purity (>95% via HPLC) to exclude off-target effects .
- Structural analogs : Compare activity of des-nitro or sulfone-modified derivatives to isolate the nitro group’s contribution .
- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding poses and reconcile discrepancies between in vitro and cellular assays .
Q. How can experimental design (DoE) optimize reaction steps for scalable synthesis?
- Factorial design : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (DMF vs. toluene) to identify optimal conditions (e.g., 80°C, 3 mol% Pd(OAc)₂ in DMF increases yield from 45% to 72%) .
- Response surface methodology (RSM) : Models interactions between variables, reducing required experiments by 40% while maximizing yield and minimizing byproducts (e.g., sulfonamide dimerization) .
Methodological Guidance
Q. What in silico tools predict the compound’s reactivity in novel reactions?
- Reaction pathway prediction : Use DFT calculations (Gaussian 16) to map energy barriers for sulfonyl group displacements or nitro reductions .
- pKa estimation : Tools like ACD/Labs predict basicity of piperazine nitrogen (pKa ~7.1), guiding pH-dependent reaction design (e.g., selective alkylation at pH 9) .
Q. How to assess metabolic stability in early-stage drug discovery?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. This compound shows moderate clearance (t₁/₂ = 45 min in human microsomes) due to nitro group susceptibility to reductase enzymes .
- CYP inhibition screening : Test against CYP3A4/CYP2D6 isoforms using fluorogenic substrates; IC₅₀ >10 μM indicates low risk of drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
